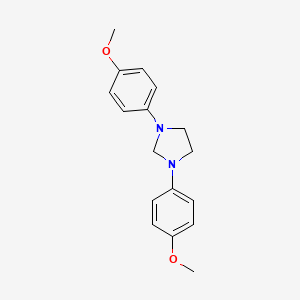

1,3-bis(4-methoxyphenyl)imidazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-20-16-7-3-14(4-8-16)18-11-12-19(13-18)15-5-9-17(21-2)10-6-15/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOJZEKCTGJORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Mechanistic Investigations of Reactions Involving 1,3 Bis 4 Methoxyphenyl Imidazolidine

Detailed Reaction Pathways and Transition State Analysis of 1,3-bis(4-methoxyphenyl)imidazolidine-Mediated Processes

No specific studies detailing the reaction pathways or transition state analyses for processes mediated by this compound were found in the reviewed literature.

Kinetic Studies of this compound Transformations

No kinetic data, such as reaction rates, rate constants, or activation parameters for transformations involving this compound, have been published.

Influence of Substituent Effects on this compound Reactivity

While the influence of the electron-donating methoxy (B1213986) group on the reactivity of aromatic systems is a well-established principle in organic chemistry, no studies have been found that specifically quantify or mechanistically detail the effect of the two 4-methoxyphenyl (B3050149) substituents on the reactivity of the imidazolidine (B613845) ring in this compound compared to other substituted analogues.

Advanced Catalytic Applications of 1,3 Bis 4 Methoxyphenyl Imidazolidine

1,3-bis(4-methoxyphenyl)imidazolidine as an Organocatalyst

N-heterocyclic carbenes derived from imidazolidine (B613845) scaffolds are a cornerstone of modern organocatalysis. nih.govbeilstein-journals.org Their strong σ-donating ability allows them to activate substrates in a mode of reactivity known as "umpolung" or dipole inversion. nih.gov By reacting with aldehydes, for instance, the NHC generates a nucleophilic acyl anion equivalent (the Breslow intermediate), which can then participate in a variety of carbon-carbon bond-forming reactions. nih.gov

While the parent 1,3-bis(4-methoxyphenyl)imidazol-2-ylidene is achiral, its scaffold is a foundational platform for developing chiral NHC catalysts for asymmetric synthesis. Chirality can be introduced through several strategies, including the use of chiral backbones or the attachment of chiral groups to the nitrogen atoms. mdpi.com These modifications create a defined chiral pocket around the catalytically active carbene carbon, enabling high levels of stereocontrol in reactions. mdpi.comrsc.org

For example, chiral NHCs with a diphenylimidazolidinylidene core, structurally related to the subject compound, have been successfully employed in copper-catalyzed asymmetric rearrangements. rsc.org The development of asymmetric variants of NHC-catalyzed reactions, such as the Stetter reaction and benzoin (B196080) condensation, relies heavily on the design of such tailored chiral triazolium or imidazolium (B1220033) precatalysts. nih.gov

Table 1: Strategies for Inducing Asymmetry in NHC Scaffolds

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Backbone | Stereocenters are incorporated into the imidazolidine ring itself, often derived from chiral diamines. | Asymmetric hydrogenation of olefins. mdpi.com |

| Chiral N-Substituents | Chiral groups (e.g., (S)-1-phenylethyl) are attached to the nitrogen atoms, creating an atropisomeric or centrally chiral environment. | Enantioselective conjugate additions. mdpi.com |

| Planar Chirality | Planar chiral elements, such as substituted ferrocenes or paracyclophanes, are used as N-substituents. | Not widely reported for this specific scaffold. |

| Co-catalyst Control | An achiral NHC is used with a chiral co-catalyst (e.g., a chiral Brønsted acid or metal complex) that controls the stereochemical outcome. | Cooperative catalytic cycloannulations. nih.gov |

The unique reactivity imparted by NHCs makes them suitable catalysts for a range of fundamental organic transformations beyond the classic benzoin condensation.

Friedel-Crafts Reactions: While direct NHC catalysis of Friedel-Crafts reactions is less common, NHCs can be part of cooperative catalytic systems for such transformations. Bio-hybrid catalysts combining a copper complex with an α,β-unsaturated imidazole (B134444) ketone substrate have been used to effect Friedel-Crafts-type conjugate additions with indole (B1671886) nucleophiles. nih.gov Metal-free, three-component Friedel-Crafts approaches have also been developed using strong acid mediation, a field where organocatalytic principles are actively explored. nih.gov

Michael Additions: The aza-Michael addition of imidazoles to electron-deficient olefins can proceed efficiently, sometimes even without a catalyst, highlighting the inherent nucleophilicity of the imidazole nitrogen. chemrxiv.org In catalytic variants, NHCs can generate homoenolate equivalents from α,β-unsaturated aldehydes, which then undergo conjugate addition (a Michael reaction) to various acceptors. Lipase enzymes have also shown promiscuous activity in catalyzing decarboxylative Michael additions. nih.gov

Aldol (B89426) Condensations: NHCs catalyze intramolecular aldol-type reactions, such as the Stetter reaction, which involves the conjugate addition of an acyl anion equivalent to an α,β-unsaturated system. nih.gov The general aldol condensation, which couples two carbonyl compounds, is typically base- or acid-catalyzed, proceeding via an enolate or enol intermediate, respectively. magritek.com NHC catalysis offers an alternative pathway for related transformations through umpolung reactivity.

Cooperative catalysis, where an NHC and another catalyst work in tandem, has emerged as a powerful strategy for achieving novel and challenging transformations. nih.gov In these systems, each catalyst activates a different substrate or intermediate, allowing for reactions that are not possible with either catalyst alone.

A notable example involves the combination of a rhodium catalyst and a chiral phosphoric acid to facilitate a [4+3]-cycloannulation. nih.gov The rhodium catalyst generates a transient carbonyl ylide from a diazo compound, while the chiral acid activates an ortho-quinone methide via hydrogen bonding. These two transient species then combine with high diastereo- and enantioselectivity. nih.gov Similarly, the synergistic use of an NHC and a Brønsted acid has been shown to catalyze the tail-to-tail dimerization of methacrylonitrile. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation of 1,3 Bis 4 Methoxyphenyl Imidazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural and conformational analysis of 1,3-bis(4-methoxyphenyl)imidazolidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the imidazolidine (B613845) ring typically appear as a set of multiplets due to spin-spin coupling. The methylene (B1212753) protons at the C4 and C5 positions are diastereotopic and are expected to resonate at distinct chemical shifts, likely in the range of 3.5-4.5 ppm, appearing as complex multiplets. The methine proton at the C2 position would be observed further downfield. The aromatic protons of the two 4-methoxyphenyl (B3050149) groups would present as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region (approximately 6.8-7.5 ppm). The methoxy (B1213986) group protons would give a sharp singlet at around 3.8 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the imidazolidine ring are expected in the range of 40-70 ppm, while the C2 carbon would be at a lower field. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield. The methoxy carbon itself would resonate at approximately 55 ppm. In solid-state NMR studies of related compounds like 1,3-imidazolidine-2-thione, the methylene carbons of the imidazolidine ring have been observed, providing a reference for the expected chemical shifts in the solid state. researchgate.netkfupm.edu.sa

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolidine CH₂ (C4/C5) | 3.5 - 4.5 (m) | 40 - 70 |

| Imidazolidine CH (C2) | 4.5 - 5.5 (m) | 70 - 90 |

| Aromatic CH | 6.8 - 7.5 (d) | 114 - 130 |

| Aromatic C-N | - | 130 - 145 |

| Aromatic C-O | - | 150 - 160 |

| Methoxy OCH₃ | 3.8 (s) | 55 |

Note: These are predicted values based on known chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra. A COSY spectrum would reveal the coupling network between the protons, confirming the connectivity within the imidazolidine ring and the aromatic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for probing through-space proximity of protons, which is essential for determining the stereochemical relationships and conformational preferences of the molecule. libretexts.org For this compound, NOESY can help to establish the relative orientation of the two 4-methoxyphenyl substituents with respect to the imidazolidine ring.

The imidazolidine ring is not planar and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes. At low temperatures, the ring inversion may become slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. By analyzing the changes in the spectra with temperature, thermodynamic parameters for the conformational exchange can be determined. For some N-acylimidazolidines, fast ring reversal and nitrogen inversion are observed at room temperature on the NMR time scale. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives

For instance, the crystal structure of 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine has been determined. ul.ieul.ie This derivative contains the core this compound framework.

Table 2: Crystallographic Data for 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₆O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 34.948(3) |

| b (Å) | 5.925(5) |

| c (Å) | 8.1225(6) |

| β (°) | 100.8420(10) |

| Volume (ų) | 1652.0(2) |

| Z | 4 |

Data obtained from the crystal structure of a derivative compound. ul.ie

The crystal packing of imidazolidine derivatives is governed by various intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors in the parent this compound, the packing is likely to be dominated by van der Waals forces and potentially weak C-H···π interactions.

X-ray diffraction data from derivatives reveal that the five-membered imidazolidine ring is typically not planar and adopts an envelope or twisted conformation to minimize steric strain. The two 4-methoxyphenyl substituents on the nitrogen atoms can adopt various orientations relative to the central ring. The analysis of the crystal structure of 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine shows that the molecule assumes a close-to-planar structure with the aryltriazene moieties in diametrically opposed directions. ul.ie This suggests that the 4-methoxyphenyl groups in the parent compound may also adopt a trans-like arrangement to minimize steric hindrance.

Advanced Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. It is widely used for reaction monitoring and for confirming the identity of synthesized products.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to determine its molecular weight with high accuracy. The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular formula C₁₇H₂₀N₂O₂ plus a proton.

The fragmentation pattern of imidazolidine derivatives under electron impact (EI) or collision-induced dissociation (CID) in tandem MS can provide valuable structural information. researchgate.netresearchgate.netnih.gov Cleavage of the bonds within the imidazolidine ring and the loss of substituents are common fragmentation pathways. For this compound, characteristic fragments would likely include the 4-methoxyphenyl cation and fragments resulting from the cleavage of the imidazolidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 299.16 | Molecular Ion |

| [M-CH₃O]⁺ | 268.14 | Loss of a methoxy radical |

| [C₇H₇O]⁺ | 107.05 | 4-methoxybenzyl cation |

| [C₈H₁₀NO]⁺ | 136.08 | N-(4-methoxyphenyl)ethyl cation |

Note: These are predicted m/z values for plausible fragments.

Advanced MS techniques like Multiple Reaction Monitoring (MRM) can be utilized for quantitative analysis, allowing for precise monitoring of the formation of this compound during a chemical reaction. This is particularly useful for optimizing reaction conditions and for kinetic studies.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and for gaining insights into the molecular structure and bonding of chemical compounds. For this compound, while dedicated, peer-reviewed experimental spectra are not extensively reported in the public domain, a detailed analysis can be constructed by examining the characteristic vibrational modes of its constituent functional groups and by drawing parallels with structurally related molecules. researchgate.netnih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), also provide reliable predictions of vibrational frequencies and are instrumental in the assignment of spectral bands. nih.govcore.ac.ukresearchgate.net

The primary functional groups within this compound that give rise to characteristic vibrational bands are the aromatic methoxyphenyl groups and the saturated imidazolidine ring.

Aromatic and Methoxyphenyl Group Vibrations:

The two 4-methoxyphenyl substituents are expected to produce strong and well-defined bands in both FT-IR and Raman spectra.

C-H Stretching: The aromatic C-H stretching vibrations of the benzene rings typically appear in the region of 3100-3000 cm⁻¹. core.ac.uk

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of bands in the 1610-1450 cm⁻¹ range. The para-substitution pattern on the benzene ring influences the number and position of these bands.

C-O-C Stretching: The methoxy group (-OCH₃) is a key feature. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are characteristic and typically observed in the FT-IR spectrum. The asymmetric stretch is usually found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. researchgate.netresearchgate.net

CH₃ Group Vibrations: The methyl groups of the methoxy substituents will exhibit their own characteristic vibrations. The asymmetric and symmetric C-H stretching modes are anticipated in the 2990-2880 cm⁻¹ range. core.ac.ukresearchgate.net Bending vibrations of the methyl group also occur at lower frequencies.

Imidazolidine Ring Vibrations:

The saturated five-membered imidazolidine ring has a more complex vibrational signature due to the coupling of various stretching and bending modes.

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups in the imidazolidine ring are expected in the 3000-2850 cm⁻¹ region, often overlapping with the methyl C-H stretches.

C-N Stretching: The stretching vibrations of the C-N bonds within the imidazolidine ring are crucial for its identification. These bands typically appear in the 1200-1020 cm⁻¹ range. The specific frequencies can be influenced by the nature of the substituents on the nitrogen atoms.

CH₂ Bending: The scissoring (bending) vibrations of the methylene groups are expected around 1470-1440 cm⁻¹. Wagging and twisting modes appear at lower frequencies.

Detailed Research Findings and Data Tables:

In the absence of direct experimental spectra for this compound, the following tables provide a detailed summary of expected vibrational frequencies based on data from structurally similar compounds and computational studies. These assignments offer a robust framework for the interpretation of future experimental spectra.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100-3000 | Medium | Aromatic C-H Stretching | core.ac.uk |

| 2990-2880 | Medium | Asymmetric & Symmetric CH₃ Stretching | core.ac.ukresearchgate.net |

| 2950-2850 | Medium | Aliphatic CH₂ Stretching (imidazolidine) | |

| 1610-1580 | Strong | Aromatic C=C Stretching | |

| 1510-1480 | Strong | Aromatic C=C Stretching | |

| 1470-1440 | Medium | CH₂ Scissoring (imidazolidine) | |

| ~1250 | Strong | Asymmetric C-O-C Stretching (ether) | researchgate.netresearchgate.net |

| 1200-1020 | Medium | C-N Stretching (imidazolidine) | |

| ~1040 | Strong | Symmetric C-O-C Stretching (ether) | researchgate.netresearchgate.net |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100-3000 | Strong | Aromatic C-H Stretching | core.ac.uk |

| 2990-2880 | Medium | Asymmetric & Symmetric CH₃ Stretching | core.ac.ukresearchgate.net |

| 1610-1580 | Very Strong | Aromatic C=C Stretching (Ring Breathing) | |

| 1510-1480 | Medium | Aromatic C=C Stretching | |

| 1200-1020 | Medium | C-N Stretching (imidazolidine) | |

| ~830 | Medium | Aromatic C-H Out-of-Plane Bending |

Mechanistic Insights from Vibrational Spectroscopy:

Vibrational spectroscopy can also provide insights into the conformational properties and potential intermolecular interactions of this compound. The exact positions and shapes of the vibrational bands can be sensitive to the molecule's three-dimensional structure. For instance, the orientation of the methoxyphenyl groups relative to the imidazolidine ring could influence the vibrational coupling and, consequently, the spectral features.

Furthermore, in studies involving the synthesis or reaction of this compound, FT-IR and Raman spectroscopy are invaluable for monitoring the progress of the reaction. The appearance of characteristic bands for the imidazolidine ring and the disappearance of reactant signals would confirm the formation of the desired product.

Theoretical and Computational Chemistry Studies of 1,3 Bis 4 Methoxyphenyl Imidazolidine

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in 1,3-bis(4-methoxyphenyl)imidazolidine Chemistry

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, DFT studies could elucidate the pathways of its synthesis, degradation, or its participation in catalytic cycles.

These studies would involve mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The activation energy for each step can be calculated, providing a quantitative measure of the reaction's feasibility. For instance, in a hypothetical hydrolysis reaction of the imidazolidine (B613845) ring, DFT could determine whether the reaction proceeds through a stepwise or concerted mechanism and calculate the energy barriers involved.

By analyzing the geometries of transition states, researchers can gain a deeper understanding of the factors that control the reaction's rate and selectivity. For example, the orientation of the methoxyphenyl groups could sterically or electronically influence the approach of a reactant to the imidazolidine core.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound Systems

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. frontiersin.org For this compound, MD simulations would be invaluable for exploring its conformational landscape. The imidazolidine ring and the bonds connecting the phenyl groups are flexible, allowing the molecule to adopt various conformations. MD simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, these simulations are crucial for understanding the influence of the solvent on the molecule's structure and behavior. By simulating the molecule in different solvent environments (e.g., water, ethanol (B145695), or a nonpolar solvent), researchers can observe how solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. This is particularly important for predicting the behavior of the compound in real-world applications, such as in a reaction medium or a biological system.

Prediction and Validation of Spectroscopic Properties of this compound using Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these predictions would include:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to confirm the molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C-N, C-O, aromatic C-H) can be computed to help interpret experimental IR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net

Agreement between the computed and experimental spectra provides strong evidence for the correctness of the proposed structure and the computational model used.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data This table illustrates how computational data would be used to validate experimental findings. The values are for illustrative purposes only.

| Nucleus | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C (imidazolidine, C2) | 95.2 | 96.1 |

| C (aromatic, C-O) | 158.7 | 159.5 |

| C (methoxy, -OCH₃) | 55.4 | 56.0 |

Molecular Modeling for Ligand-Substrate Interactions in this compound Catalysis

While no specific catalytic applications for this compound have been documented in the searched literature, its structure is analogous to N-heterocyclic carbene (NHC) precursors, which are widely used in catalysis. Molecular modeling techniques, such as docking and molecular dynamics, are essential for studying how such a molecule, or its derived carbene, would interact with a metal center or a substrate.

These models can predict the binding affinity and orientation of the ligand in a catalyst-substrate complex. By analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, researchers can understand the factors that stabilize the complex and influence the catalytic activity and selectivity. This predictive capability is a powerful tool for the rational design of new catalysts for specific chemical transformations.

Exploration of Derivatization and Structural Modifications of 1,3 Bis 4 Methoxyphenyl Imidazolidine

Synthesis of Substituted 1,3-bis(4-methoxyphenyl)imidazolidine Analogs with Tunable Properties

The synthesis of substituted imidazolidines is a well-established field, with the primary method involving the condensation reaction between an N,N'-disubstituted ethylenediamine (B42938) and an aldehyde or its equivalent. nih.gov This approach allows for extensive variation at the 1, 2, and 3 positions of the imidazolidine (B613845) ring.

A common strategy for creating 1,3-diaryl imidazolidine derivatives involves the reaction of N,N'-diaryl-ethylenediamines with various aldehydes. nih.gov For instance, the reaction of 1,2-bis(p-chlorobenzylamino)ethane with different aldehydes yields 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines in yields ranging from 21-85%. nih.gov Similarly, analogs of this compound can be synthesized by reacting N,N'-bis(4-methoxybenzyl)ethane-1,2-diamine with a suitable aldehyde. One such example is the synthesis of 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine, which was achieved with a 66% yield. nih.gov

Modifications can also be introduced starting from a different precursor. For example, trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione was synthesized by reacting 1,3-bis(4-methoxyphenyl)thiourea (B74103) with glyoxal (B1671930) in ethanol (B145695). nih.gov This reaction introduces hydroxyl groups at the 4 and 5 positions of the imidazolidine ring, significantly altering its properties. Another derivative, 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine, has also been synthesized and its structure determined through single-crystal X-ray diffraction. ul.ie

The following table summarizes the synthesis of selected imidazolidine analogs, highlighting the diversity of achievable structures.

| Derivative Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| 2-Substituted-1,3-bis(p-chlorobenzyl)imidazolidines | 1,2-Bis(p-chlorobenzylamino)ethane, Aldehydes | Absolute alcohol, Room temperature or 65 °C | 21-85% | nih.gov |

| 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine | N1,N2-bis(3-Hydroxy-4-methoxybenzyl)ethane-1,2-diamine, Aldehyde | Not specified | 66% | nih.gov |

| trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione | 1,3-Bis(4-methoxyphenyl)thiourea, Glyoxal (40%) | Ethanol (95%) | N/A | nih.gov |

| 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine | Not specified | Not specified | N/A | ul.ie |

Structure-Reactivity and Structure-Function Relationship Studies in Modified this compound Frameworks

Structural modifications to the this compound core have a profound impact on the molecule's three-dimensional conformation and, consequently, its reactivity and function. X-ray crystallography studies on various derivatives have provided detailed insights into these relationships.

In the case of trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, the five-membered imidazolidine ring adopts a nearly half-chair conformation. nih.govresearchgate.net The two hydroxyl groups are positioned on opposite sides of the ring. A significant structural feature is the orientation of the N-aryl substituents, which are nearly perpendicular to the plane of the five-membered ring. nih.gov This orientation is attributed to van der Waals repulsions between the phenyl groups and the imidazolidine ring. researchgate.net

In contrast, the crystal structure of 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine reveals a nearly planar molecule. ul.ie In this derivative, the aryltriazene moieties are aligned in diametrically opposite directions. This planar conformation differs significantly from many other bis-triazenes that adopt a folded structure. ul.ie

Covalent and Non-Covalent Functionalization of this compound

Functionalization of the this compound scaffold can be achieved through both covalent bond formation and the strategic use of non-covalent interactions.

Covalent Functionalization involves the introduction of new functional groups through chemical synthesis. As detailed in section 7.1, this can be accomplished by reacting appropriate precursors. For example, the synthesis of trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione covalently attaches two hydroxyl groups to the imidazolidine backbone. nih.govresearchgate.net Similarly, the synthesis of 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine introduces diazenyl groups to the nitrogen atoms of the ring. ul.ie These modifications fundamentally alter the chemical nature and reactivity of the parent compound.

Non-Covalent Functionalization refers to the control of intermolecular interactions to build more complex architectures. The functional groups present on the imidazolidine derivatives direct how they self-assemble. In the crystal structure of trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, the hydroxyl groups act as hydrogen-bond donors. nih.gov They form intermolecular O—H⋯O and O—H⋯S hydrogen bonds, which are key to organizing the molecules in the solid state. nih.govresearchgate.net In another example, 1-(4-methoxyphenyl)imidazolidine-2,4-dione molecules form dimeric aggregates through N—H⋯O hydrogen bonding. nih.gov These aggregates are further connected by C—H⋯O interactions and π–π stacking interactions between the imidazolidine and benzene (B151609) rings. nih.gov The crystal structure of 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine also shows evidence of π-π stacking. ul.ie These non-covalent forces are critical in materials science for designing crystals with specific properties.

Incorporation of this compound into Supramolecular Assemblies and Materials

The ability of derivatized this compound molecules to engage in specific non-covalent interactions allows for their incorporation into well-defined supramolecular assemblies. These ordered structures are the basis for creating new materials.

The hydrogen bonding capabilities of hydroxylated derivatives are particularly effective in directing assembly. In the solid state of trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, the combination of O—H⋯O and O—H⋯S hydrogen bonds links individual molecules into extensive sheets parallel to the (100) crystallographic plane. nih.govresearchgate.net This demonstrates the formation of a two-dimensional supramolecular architecture driven by specific, directional interactions.

Similarly, the interplay of hydrogen bonding and π–π stacking in 1-(4-methoxyphenyl)imidazolidine-2,4-dione leads to a robust three-dimensional network. nih.gov Loosely associated dimeric units, formed via N—H⋯O hydrogen bonds, are interconnected through weaker C—H⋯O and π–π interactions, with centroid-centroid distances between rings measured at 3.705(3) Å and 3.622(3) Å. nih.gov The ability to form such ordered, multidimensional structures is a key requirement for the development of crystalline materials with tunable electronic or optical properties. The π-π stacking observed in 1,3-di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine further highlights the potential for using these frameworks in materials where electronic communication between stacked aromatic systems is desirable. ul.ie

Future Directions and Emerging Research Avenues for 1,3 Bis 4 Methoxyphenyl Imidazolidine

Development of Novel Synthetic Methodologies for 1,3-bis(4-methoxyphenyl)imidazolidine and its Advanced Derivatives

The classical synthesis of 1,3-disubstituted imidazolidines typically involves the condensation reaction between a N,N'-disubstituted ethylenediamine (B42938) and an aldehyde. nih.gov For the parent this compound, this would involve N,N'-bis(4-methoxyphenyl)ethylenediamine and formaldehyde (B43269). While effective, current research is focused on developing more efficient, versatile, and environmentally benign methodologies.

Future synthetic strategies are aimed at:

One-Pot Reactions: Streamlining multi-step sequences into single-pot procedures to improve efficiency and reduce waste. This could involve Mannich-type reactions or multi-component condensations to build complex imidazolidine (B613845) derivatives. nih.gov

Stereoselective Synthesis: Developing methods to control the stereochemistry of substituted imidazolidines, which is crucial for applications in asymmetric catalysis and pharmacology. This includes the use of chiral auxiliaries or catalysts.

Functional Group Tolerance: Designing synthetic routes that are tolerant of a wide range of functional groups, allowing for the creation of diverse libraries of advanced derivatives without the need for extensive protecting group chemistry.

A significant area of development is the synthesis of functionally complex derivatives. For instance, the synthesis of trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione has been reported via the reaction of 1,3-bis(4-methoxyphenyl)thiourea (B74103) with glyoxal (B1671930). nih.gov This introduces hydroxyl and thione functionalities, opening pathways to further chemical modifications and applications. Future work will likely expand on this, incorporating a wider array of functional groups to tune the molecule's electronic and steric properties for specific applications.

Innovations in Catalytic Applications utilizing this compound Scaffolds

The 1,3-disubstituted imidazolidine framework is a well-established precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts and ligands for transition metals due to their strong σ-donating properties and steric tunability. The deprotonation of the corresponding imidazolidinium salt yields a carbene that can be used in a wide array of chemical transformations.

Emerging research in this area includes:

NHC-Organocatalysis: Utilizing NHCs derived from this compound scaffolds to catalyze reactions such as benzoin (B196080) condensations, Stetter reactions, and polymerizations. psu.edu The electronic nature of the 4-methoxyphenyl (B3050149) substituents can modulate the catalytic activity of the resulting NHC.

Transition Metal Catalysis: Employing these imidazolidine-based NHCs as ligands to stabilize and activate transition metal centers in catalytic cycles. These complexes are being explored for applications in cross-coupling reactions, olefin metathesis, and hydrogenation.

Asymmetric Catalysis: Designing chiral imidazolidine scaffolds to generate enantiomerically pure NHCs. These chiral catalysts are highly sought after for producing single-enantiomer products, which is of paramount importance in the pharmaceutical industry.

The thermal release of a protecting group, such as CO2, from an NHC-carboxylate adduct can provide a "latent" catalyst that becomes active only upon heating. psu.edu This approach allows for temporal control over the initiation of polymerization, which is a significant advantage in industrial processes. psu.edu The this compound scaffold is a prime candidate for developing such thermally latent NHC pre-catalysts.

Integration of this compound into Automated Synthesis and Flow Chemistry Systems

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of automated synthesis and flow chemistry. rsc.orgdntb.gov.ua Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety, and scalability compared to traditional batch methods. durham.ac.uk

The integration of this compound synthesis into these systems represents a significant future direction.

High-Throughput Screening: Automated platforms can be used to rapidly synthesize a library of imidazolidine derivatives by varying starting materials (aldehydes, diamines) and reaction conditions. rsc.org This allows for the efficient discovery of compounds with optimal properties for a given application.

Reaction Optimization: Flow reactors enable rapid optimization of synthetic conditions (e.g., temperature, pressure, residence time, and stoichiometry), significantly reducing development time. Machine learning algorithms can be coupled with automated flow systems to guide experiments toward optimal outcomes with minimal human intervention. rsc.org

Multi-Step Synthesis: Complex derivatives can be prepared through multi-step sequences where the output of one flow reactor is directly fed into the next. dntb.gov.ua This approach can involve columns packed with solid-supported reagents or catalysts to facilitate transformations and simplify purification. durham.ac.uk

While specific examples of this compound in automated systems are still emerging, the underlying condensation chemistry is well-suited for this technology, paving the way for on-demand synthesis of custom derivatives. durham.ac.uk

Advanced Materials Science Applications of this compound Beyond Traditional Organic Chemistry

The unique electronic and structural features of the this compound scaffold make it an attractive building block for advanced materials. Research is moving beyond its traditional roles to explore its incorporation into functional polymers, organic electronics, and smart materials.

Polymer Chemistry: As precursors to NHCs, these compounds can serve as highly effective initiators for the polymerization of monomers like methyl methacrylate (B99206) (MMA), producing polymers such as poly(methyl methacrylate) (PMMA) with controlled molecular weights and low polydispersity. psu.edu

Organic Electronics: The electron-rich 4-methoxyphenyl groups are common components in materials for organic light-emitting diodes (OLEDs). mdpi.com Derivatives of this compound could be designed as components of donor-acceptor dyes or as host materials in OLED devices, leveraging their photophysical properties. mdpi.com

Supramolecular Chemistry: The potential for hydrogen bonding in functionalized derivatives, such as trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, allows for the construction of ordered supramolecular assemblies. nih.govresearchgate.net These self-assembled structures can form sheets, chains, and other complex architectures, which are of interest for developing sensors, porous materials, and drug delivery systems. nih.gov

Computational Design and Optimization of this compound-based Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecular systems, thereby guiding experimental efforts. Theoretical studies, particularly those using Density Functional Theory (DFT), are becoming indispensable in the design of new imidazolidine derivatives. mdpi.com

Future research in this domain will likely focus on:

Conformational Analysis: The five-membered imidazolidine ring can adopt various conformations, such as envelope or half-chair forms. researchgate.net Computational modeling can predict the most stable conformers and the energy barriers between them, which is critical for understanding reactivity and interaction with biological targets. mdpi.com

Reaction Mechanism Studies: Theoretical calculations can elucidate the mechanisms of synthetic reactions and catalytic cycles, helping to optimize conditions and design more efficient catalysts.

Property Prediction: Computational methods are used to predict key properties such as electronic structure, lipophilicity, and absorption/emission spectra. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates for applications in catalysis or materials science.

Detailed structural information from X-ray crystallography, such as that available for derivatives like trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, provides essential data for validating and refining computational models. nih.govresearchgate.net This synergy between experimental and theoretical approaches accelerates the design-build-test-learn cycle for developing novel imidazolidine-based systems.

Crystallographic Data for a this compound Derivative

The following table presents key crystallographic data for trans-4,5-dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione, illustrating the type of structural information used in computational design. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈N₂O₄S |

| Molecular Weight (Mr) | 346.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9807 (12) |

| b (Å) | 12.1789 (11) |

| c (Å) | 10.0958 (9) |

| β (°) | 93.815 (1) |

| Volume (ų) | 1715.2 (3) |

| Z | 4 |

| Ring Conformation | Nearly half-chair |

Q & A

Q. What are the established synthetic routes for 1,3-bis(4-methoxyphenyl)imidazolidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of imidazolidine derivatives typically involves condensation reactions between amines and carbonyl compounds. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and reaction time. Purity can be enhanced via recrystallization or column chromatography. Structural confirmation requires NMR, IR, and HRMS .

Q. How is the crystal structure of this compound characterized, and what insights does this provide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related imidazolidine derivatives, parameters such as bond lengths (mean C–C = 0.002 Å), torsion angles, and R-factors (e.g., 0.064) are critical for confirming stereochemistry and intermolecular interactions . This data aids in understanding packing efficiency and potential reactivity influenced by spatial arrangement.

Q. What stability considerations are critical for handling and storing this compound?

Stability studies on analogous compounds (e.g., 1,3-bis(4-chlorophenyl)imidazolium chloride) suggest that thermal decomposition is minimal under standard storage conditions. However, exposure to strong oxidizers or extreme pH should be avoided. Stability is confirmed via accelerated aging tests and monitored using TGA/DSC .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel imidazolidine derivatives with tailored properties?

The ICReDD framework integrates quantum chemical reaction path searches and experimental data to predict optimal synthetic routes. For example, transition state modeling can identify energy barriers for ring-opening/closure steps in imidazolidine synthesis. Machine learning algorithms further correlate substituent effects (e.g., methoxy vs. chloro groups) with properties like solubility or bioactivity .

Q. What mechanistic insights explain the regioselectivity of oxidative cyclization reactions involving imidazolidine precursors?

Oxidative ring closure of hydrazine intermediates (e.g., using NaOCl in ethanol) proceeds via radical or electrophilic pathways. For triazolopyridine derivatives, regioselectivity is influenced by electron-donating groups (e.g., 4-methoxyphenyl), which stabilize intermediates during cyclization. Kinetic studies (e.g., varying oxidant concentration) and DFT calculations can validate proposed mechanisms .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of imidazolidine derivatives?

Comparative studies on analogs (e.g., chlorophenyl vs. methoxyphenyl substituents) reveal structure-activity relationships (SAR). For instance, methoxy groups enhance π-π stacking in receptor binding, while halogen atoms improve membrane permeability. Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with molecular docking provide empirical validation .

Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data for imidazolidine derivatives?

Contradictions may arise from solvent polarity effects or impurities. Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in THF) . Discrepancies in NMR shifts can be addressed via high-field instruments (≥500 MHz) and deuteration experiments. Collaborative verification through open-data platforms enhances reliability .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Imidazolidine Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| X-ray Crystallography | Confirm stereochemistry | R-factor = 0.064; T = 113 K |

| HRMS | Verify molecular formula | Accuracy < 5 ppm |

| 2D NMR (COSY, HSQC) | Assign proton/carbon shifts | ¹H NMR (500 MHz, CDCl₃) |

Q. Table 2. Optimization Parameters for Imidazolidine Synthesis

| Variable | Impact | Optimal Range |

|---|---|---|

| Solvent | Polarity affects reaction rate | Ethanol, THF |

| Catalyst | Acid (e.g., glacial acetic acid) | 5–10 mol% |

| Temperature | Reflux vs. room temperature | 70–80°C for 3–6 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.